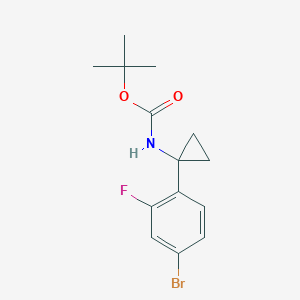
tert-Butyl (1-(4-bromo-2-fluorophenyl)cyclopropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl (1-(4-bromo-2-fluorophenyl)cyclopropyl)carbamate” is a chemical compound with the molecular formula C11H13BrFNO2 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13BrFNO2/c1-11(2,3)16-10(15)14-9-5-4-7(13)6-8(9)12/h4-6H,1-3H3,(H,14,15) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 290.13 . It is a pale-yellow to yellow-brown solid . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.99 .科学的研究の応用
Synthetic Phenolic Antioxidants: Environmental and Toxicity Aspects
Synthetic phenolic antioxidants (SPAs), which share structural similarities with tert-Butyl (1-(4-bromo-2-fluorophenyl)cyclopropyl)carbamate, have been studied for their environmental occurrence, human exposure, and toxicity. SPAs like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) are used to retard oxidative reactions and lengthen product shelf life in various industrial and commercial products. These compounds have been detected in various environmental matrices and human tissues. Toxicity studies suggest that some SPAs may cause hepatic toxicity, endocrine disrupting effects, and carcinogenic risks. The research emphasizes the need for future studies to investigate novel SPAs with lower toxicity and environmental impact (Runzeng Liu & S. Mabury, 2020).
Decomposition of Methyl Tert-Butyl Ether (MTBE)
Research on the decomposition of MTBE, a compound structurally related to this compound, highlights the use of cold plasma reactors for environmental remediation. The study demonstrates the feasibility of applying radio frequency (RF) plasma technology for the decomposition and conversion of MTBE, which is extensively used as a gasoline additive. This method could potentially apply to the breakdown of related complex organic compounds, providing a pathway for the removal of pollutants from the environment (L. Hsieh et al., 2011).
Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE)
The biodegradation and environmental fate of ETBE, a gasoline ether oxygenate like MTBE, are detailed, offering insights into microbial degradation pathways under both aerobic and anaerobic conditions. This research could inform the environmental impact assessment and remediation strategies for related compounds, including this compound. Understanding the microbial pathways and environmental behaviors of such compounds is essential for assessing their potential impact and developing effective bioremediation strategies (S. Thornton et al., 2020).
Safety and Hazards
特性
IUPAC Name |
tert-butyl N-[1-(4-bromo-2-fluorophenyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrFNO2/c1-13(2,3)19-12(18)17-14(6-7-14)10-5-4-9(15)8-11(10)16/h4-5,8H,6-7H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUFCJOGUTCBWMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

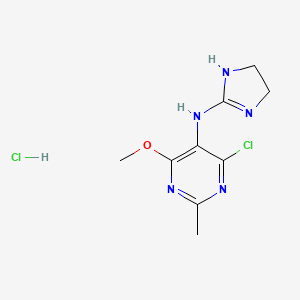
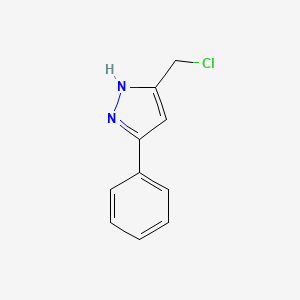
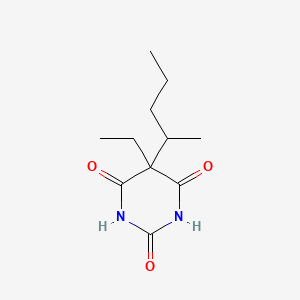
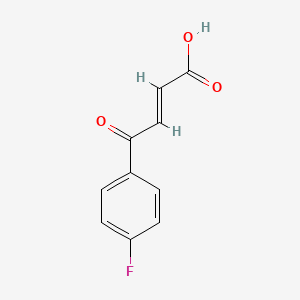
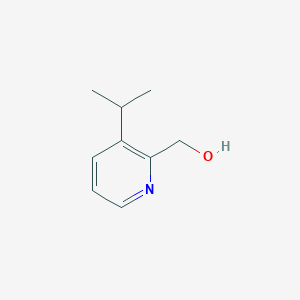
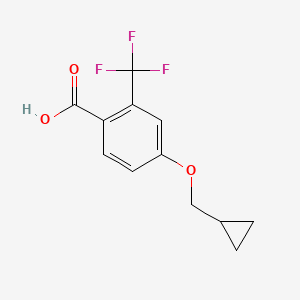
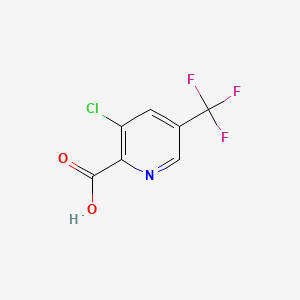

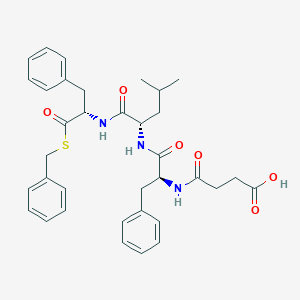
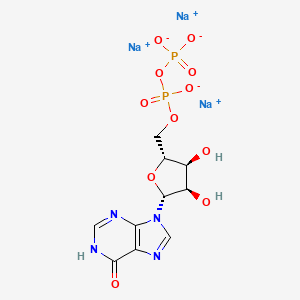

![bis[3,5-bis(trifluoromethyl)phenyl]-[(1R)-1-[2-(2-dicyclohexylphosphanylphenyl)cyclopentyl]ethyl]phosphane;cyclopentane;iron](/img/structure/B6593818.png)
![3-amino-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one phosphate](/img/structure/B6593822.png)
